molecular formula C19H16FN3OS2 B12160987 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12160987
M. Wt: 385.5 g/mol
InChI Key: XOSYRIXTIPCIAR-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule characterized by a unique hybrid scaffold combining indole, thiophene, and thiazole moieties. The molecule features:

  • A 6-fluoro-substituted indole ring linked via an ethyl group to an acetamide backbone.
  • A thiazole ring substituted with a thiophen-2-yl group at position 2.

Properties

Molecular Formula

C19H16FN3OS2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C19H16FN3OS2/c20-14-4-3-13-5-7-23(16(13)10-14)8-6-21-18(24)11-15-12-26-19(22-15)17-2-1-9-25-17/h1-5,7,9-10,12H,6,8,11H2,(H,21,24)

InChI Key

XOSYRIXTIPCIAR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide exhibit promising anticancer properties. For instance, derivatives containing indole and thiazole have been investigated for their ability to inhibit cancer cell proliferation.

Case Study:
A study on thiazole derivatives demonstrated that certain compounds showed significant activity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The thiazole and thiophene rings are known to contribute to antimicrobial effects.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

This table summarizes the findings from various studies evaluating the antimicrobial efficacy of compounds structurally related to this compound .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of inflammatory pathways, specifically targeting enzymes like lipoxygenase (5-LOX). The anti-inflammatory potential is significant for treating conditions such as arthritis and other inflammatory diseases.

Molecular Docking Insights:
Molecular docking simulations indicate strong binding affinity to 5-LOX, suggesting that structural modifications could enhance its anti-inflammatory properties .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:

  • Formation of the Indole Moiety: Utilizing standard indole synthesis techniques.
  • Thiazole Ring Formation: Employing cyclization reactions involving thioketones.
  • Final Coupling Reaction: Combining the indole derivative with the thiazole component through acetamide formation.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, which are compared below based on molecular features, synthetic routes, and available bioactivity data.

Table 1: Structural and Functional Comparison with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity/Application Reference
Target Compound C₂₁H₁₇FN₄OS₂ 432.51 6-fluoroindole, thiophen-2-yl-thiazole, acetamide linker Not reported
2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₆H₁₄N₂OS₂ 314.42 Phenyl-thiazole, thiophen-2-ylmethyl, acetamide Not reported
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) C₂₁H₂₄N₄O₂S 396.51 Amino-thiazole, β-hydroxyphenethyl, acetamide β3-adrenergic agonist (overactive bladder)
N-(2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl)acetamide C₁₈H₁₆FN₂O 296.34 5-fluoroindole, phenyl, acetamide Not reported (structural analog)
2-[(5Z)-2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide C₂₁H₁₆FN₃O₃S₂ 441.50 Thiazolidinone, thiophen-2-ylmethylene, 5-fluoroindole, acetamide Not reported

Key Observations:

Structural Diversity: The target compound differentiates itself via the 6-fluoroindole core and thiophen-2-yl-thiazole substitution, whereas analogs like Mirabegron focus on β3-adrenergic receptor targeting via amino-thiazole and hydroxyl-phenethyl groups . Compounds in (e.g., 9a–9e) incorporate benzimidazole-triazole-thiazole systems but lack the indole-thiophene synergy seen in the target molecule .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a 6-fluoroindole-ethylamine intermediate with a preformed thiophen-2-yl-thiazole-acetic acid (analogous to methods in and for related acetamides) .
  • Mirabegron’s synthesis emphasizes regioselective thiazole-amine coupling and stereochemical control for β3 selectivity .

Bioactivity Gaps :

  • While Mirabegron is clinically validated, the target compound and its closest analogs (e.g., ) lack reported pharmacological data, highlighting a need for functional studies.

Biological Activity

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN5O2C_{20}H_{18}FN_{5}O_{2}, with a molecular weight of 379.4 g/mol. The compound features an indole moiety, a thiazole ring, and an acetamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole rings have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A derivative of the indole-thiazole scaffold was tested against various cancer cell lines (HeLa, MCF-7, HT-29). It demonstrated potent antiproliferative activity with IC50 values ranging from 0.34 µM to 0.86 µM, indicating strong potential as a chemotherapeutic agent .

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. The compound's thiazole component may enhance its efficacy against bacterial and fungal strains.

Research Findings:
Studies have shown that thiazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some thiazole derivatives ranged from 100 to 400 µg/mL for bacteria like E. faecalis and S. aureus, suggesting moderate activity compared to standard antibiotics .

Neuroprotective Effects

Compounds similar to this compound have also been evaluated for neuroprotective effects. Certain indole derivatives act as selective TrkB receptor agonists, which are crucial for neuronal survival and function.

Mechanism of Action:
The neuroprotective mechanism often involves the modulation of neurotrophic factors that promote neuronal health and survival under stress conditions.

Data Summary Table

The following table summarizes key findings related to the biological activities of this compound and related compounds.

Activity Type IC50/Effect Tested Cell Lines/Organisms Reference
Anticancer0.34 - 0.86 µMHeLa, MCF-7, HT-29
AntibacterialMIC 100 - 400 µg/mLE. faecalis, S. aureus
NeuroprotectiveSelective TrkB agonistNeuronal cell lines

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